molecular formula C11H19NO6 B2840186 (1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid CAS No. 1053703-38-0

(1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

Cat. No.: B2840186
CAS No.: 1053703-38-0
M. Wt: 261.274
InChI Key: MAOALBCRYNXXCA-OSMVPFSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid is a cyclopentane derivative featuring four stereocenters, two hydroxyl groups at positions 2 and 3, a tert-butoxycarbonylamino (Boc-protected amino) group at position 4, and a carboxylic acid at position 1.

Properties

IUPAC Name

(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-6-4-5(9(15)16)7(13)8(6)14/h5-8,13-14H,4H2,1-3H3,(H,12,17)(H,15,16)/t5-,6+,7+,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOALBCRYNXXCA-OSMVPFSASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H]([C@H]1O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

A prominent method involves ring-closing metathesis of diene precursors to construct the cyclopentene intermediate, which is subsequently hydrogenated. For example, ethyl 4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate is synthesized via Grubbs catalyst-mediated RCM from a diene bearing Boc-protected amine and ester functionalities. Hydrogenation over palladium on carbon yields the saturated cyclopentane ring, preserving stereochemical integrity.

Chiral Pool Approaches

Starting from chiral precursors like carbohydrates or amino acids can streamline stereochemistry. Bergmeier et al. demonstrated the synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane from L-glutamic acid, leveraging existing chirality to guide ring formation. This approach minimizes racemization and simplifies diastereomer separation.

Introduction of the Boc-Protected Amino Group

Reductive Amination

Cyclopentanone intermediates undergo reductive amination with tert-butoxycarbonyl hydrazine, followed by Boc protection using di-tert-butyl dicarbonate. For instance, treatment of 4-aminocyclopentanol with Boc anhydride in tetrahydrofuran (THF) and triethylamine yields the Boc-protated derivative.

Mitsunobu Reaction

The Mitsunobu reaction installs the amino group with inversion of configuration. A cyclopentanol derivative reacts with phthalimide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate), followed by hydrazinolysis to release the amine, which is then Boc-protected.

Dihydroxylation Strategies

Asymmetric Dihydroxylation (AD)

The Sharpless asymmetric dihydroxylation is pivotal for installing vicinal diols. Using AD-mix-β (containing (DHQD)2PHAL ligand) on ethyl 4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate introduces the (2R,3S)-dihydroxy groups with >90% enantiomeric excess. The reaction proceeds via osmium tetroxide-mediated syn-addition, dictated by the cyclopentene’s geometry.

Epoxidation and Hydrolysis

Alternative routes involve epoxidation of cyclopentene intermediates with m-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed epoxide ring-opening to diols. While less stereoselective than AD, this method offers scalability.

Carboxylic Acid Group Installation

Ester Hydrolysis

The ethyl ester in intermediates like ethyl 4-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran/water, yielding the carboxylic acid. Mild conditions (0°C to 25°C) prevent Boc deprotection.

Oxidation of Primary Alcohols

In alternative pathways, a primary alcohol at position 1 is oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4). However, overoxidation risks necessitate careful stoichiometric control.

Stereochemical Control and Resolution

The compound’s four stereocenters demand meticulous chiral management:

  • Ring-Closing Metathesis : The E/Z geometry of the diene precursor dictates cyclopentene stereochemistry, influencing subsequent dihydroxylation outcomes.
  • Crystallization-Induced Dynamic Resolution : Racemic intermediates are resolved via chiral auxiliaries or enzymatic catalysis. Lipase-mediated kinetic resolution of cyclopentanol derivatives has been reported.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid group can undergo esterification to form methyl or ethyl esters under acidic or coupling conditions. For example:

  • Reaction : Treatment with dimethyl sulfate in methanol under basic conditions yields the methyl ester derivative .

  • Mechanism : Nucleophilic acyl substitution facilitated by acid catalysis.

  • Application : Esterification protects the carboxylic acid during subsequent reactions (e.g., Boc deprotection) .

Deprotection of the Boc Group

The Boc-protected amine is susceptible to acidic cleavage:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Outcome : Generates a primary amine, enabling further functionalization (e.g., peptide coupling) .

  • Example : In related cyclopentane derivatives, Boc deprotection proceeds quantitatively at room temperature .

Hydrolysis and Ring-Opening Reactions

The cyclopentane ring’s stability depends on substituents and reaction conditions:

  • Base-Mediated Hydrolysis : Vicinal diols in similar structures undergo ring-opening under strong basic conditions (e.g., NaOH), forming linear dicarboxylic acids .

  • Acid-Catalyzed Rearrangement : Prolonged exposure to strong acids may lead to epimerization or rearrangement .

Functionalization of Hydroxyl Groups

The diol groups can be selectively modified:

Reaction Type Reagents Product Reference
Acetylation Acetic anhydride, pyridineDiacetylated derivative
Silylation tert-Butyldimethylsilyl chlorideProtected diol for stepwise synthesis
Oxidation NaIO₄Dialdehyde intermediate

Hydrogenation and Reduction

The cyclopentane scaffold’s stereochemistry influences reactivity:

  • Catalytic Hydrogenation : Reduces double bonds in unsaturated precursors (e.g., cyclopentene derivatives) to yield saturated analogs .

  • Selectivity : Stereospecific hydrogenation preserves the (1S,2R,3S,4R) configuration .

Stability and Storage

  • Thermal Stability : Decomposes above 150°C .

  • Light Sensitivity : Store in amber vials under inert atmosphere .

  • Solubility : Sparingly soluble in chloroform; moderately soluble in methanol .

Mechanistic Insights from Analogous Compounds

  • Conjugate Addition-Cyclization : Used to construct the cyclopentane core in related β-amino acids .

  • Diastereoselectivity : Chiral auxiliaries (e.g., benzylamines) control stereochemistry during cyclization .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to (1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid. For instance, derivatives of this compound have shown promising results against various cancer cell lines. One study reported that specific derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against human colon cancer (HCT116) and breast cancer (MCF7) cell lines .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of key enzymes involved in cancer progression. It has been noted that certain analogs can inhibit ubiquitin-conjugating enzymes, which play a critical role in protein degradation pathways associated with cancer cell survival and proliferation . The inhibition of these enzymes can lead to apoptosis in malignant cells.

Building Block for Synthesis

Due to its chiral nature and functional groups, this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as:

  • Amination : The amino group can be used to introduce further functionalization.
  • Esterification : The carboxylic acid functionality allows for ester formation with alcohols.

Case Study 1: Synthesis of Anticancer Agents

A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized using this compound as a precursor. These derivatives were tested for their antiproliferative activity against cancer cell lines and showed significant activity .

Case Study 2: Enzyme Inhibition Research

Research focusing on the inhibition of E1 activating enzymes demonstrated that derivatives of this compound could effectively inhibit these enzymes. This inhibition was linked to decreased NF-kB activity and subsequent apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of (1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit viral replication by targeting viral enzymes or enhance anticancer activity by modulating cell signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of the target compound with analogous cyclopentane derivatives:

Compound Name Molecular Formula Functional Groups Stereocenters Key Differences from Target Compound Source
(1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid C₁₁H₁₉NO₆ 2×OH, Boc-protected amino, carboxylic acid 4 Reference compound -
(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid (CAS 410090-37-8) C₁₁H₁₉NO₄ Boc-protected amino, carboxylic acid 2 Lacks dihydroxy groups at positions 2 and 3
(1R,2S,4R)-N-Boc-1-Amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester C₁₂H₂₁NO₅ Boc-protected amino, hydroxy, methyl ester 3 Methyl ester replaces carboxylic acid; fewer hydroxyls
(1R,2R)-2-[(1S,2S)-2-amino-1-hydroxy-4-methylpentyl]cyclopentanecarboxylic acid C₁₂H₂₃NO₃ Amino, hydroxy, branched alkyl chain 4 Branched alkyl substituent; lacks Boc group
(1R,3S)-3-Aminocyclopentane carboxylic acid (CAS 71830-08-5) C₆H₁₁NO₂ Amino, carboxylic acid 2 Minimal functional groups; no hydroxyls or Boc group
Key Observations:
  • Functional Groups: The target compound’s dual hydroxyl groups and Boc-protected amino group distinguish it from simpler analogs like (1R,3S)-3-aminocyclopentane carboxylic acid, which lacks these moieties .

Pharmacokinetic and Bioactivity Comparisons

Solubility and Acidity
  • The target compound’s carboxylic acid and hydroxyl groups enhance water solubility compared to methyl ester derivatives (e.g., ). However, the Boc group introduces moderate lipophilicity, balancing solubility and permeability .
  • In contrast, (1R,3S)-3-aminocyclopentane carboxylic acid () exhibits higher solubility due to its smaller size and lack of bulky substituents but may suffer from rapid renal clearance.
Receptor Binding and Bioactivity
  • Cyclopentane derivatives with amino and hydroxyl groups (e.g., ) are known to interact with integrin receptors, as demonstrated in competitive binding assays for αvβ3 and α5β1 integrins . The target compound’s hydroxyl groups may mimic natural ligands (e.g., RGD peptides), enhancing affinity for similar targets.
  • The Boc group in the target compound could serve as a protective moiety, improving metabolic stability compared to unprotected amino analogs (e.g., ) .

Biological Activity

(1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula : C₁₂H₂₁N₁O₄
  • SMILES : CC1CCCC1(C(=O)O)NC(=O)OC(C)(C)C
  • InChIKey : IDFDGFSMIICWGS-UHFFFAOYSA-N

The compound acts primarily as a bio-isostere for carboxylic acids, which allows it to interact with biological targets similarly to traditional carboxylic acids. The cyclopentane structure contributes to its unique binding properties and stability in biological systems. Research indicates that it can modulate receptor activity, particularly in relation to thromboxane A₂ receptor antagonism.

Pharmacological Effects

  • Thromboxane Receptor Antagonism :
    • The compound has been evaluated for its ability to inhibit thromboxane A₂ receptors. In vitro studies have demonstrated an IC₅₀ value comparable to that of established carboxylic acid antagonists, indicating significant potency in disrupting thromboxane-mediated pathways .
  • Stability and Reactivity :
    • Stability tests in plasma suggest that the compound remains intact under physiological conditions, which is critical for its potential therapeutic applications. The absence of significant degradation over time indicates favorable pharmacokinetic properties .

Study 1: Evaluation of Cyclopentane Derivatives

In a comparative study evaluating various cyclopentane derivatives as potential thromboxane A₂ receptor antagonists, this compound was found to exhibit an IC₅₀ value of 0.054 μM. This was significantly lower than other tested derivatives, showcasing its potential as a lead compound in drug design .

CompoundIC₅₀ (μM)
Parent Carboxylic Acid0.190 ± 0.060
Cyclopentane Derivative0.054 ± 0.016
Alternative Derivative1.140 ± 0.820

Study 2: In Vivo Efficacy

Preliminary in vivo studies using animal models have shown that administration of the compound leads to reduced platelet aggregation and improved vascular function. These findings support its potential therapeutic role in cardiovascular diseases where thromboxane A₂ plays a critical role .

Q & A

Q. What are the recommended methodologies for synthesizing this compound while preserving its stereochemistry?

The synthesis of this compound requires careful stereochemical control. A common approach involves:

  • Coupling agents : Use of dicyclohexylcarbodiimide (DCC) to activate carboxylic acids for amide bond formation, critical for introducing the (2-methylpropan-2-yl)oxycarbonylamino group .
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) to facilitate reactions while maintaining solubility of intermediates .
  • Chiral induction : Asymmetric cycloaddition or chiral auxiliaries to establish the (1S,2R,3S,4R) configuration, ensuring high enantiomeric excess (e.g., >95%) .

Q. How can researchers purify this compound to achieve high optical purity?

  • Chromatography : Use reverse-phase HPLC or silica gel column chromatography with gradients of methanol/water or ethyl acetate/hexane to separate stereoisomers .
  • Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate the desired diastereomer via differential solubility .

Q. What analytical techniques are essential for characterizing its structure and stereochemistry?

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and coupling constants (e.g., J-values for vicinal diols and trans-amide protons) .
  • LC/MS : High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns .
  • X-ray crystallography : For absolute stereochemical confirmation, particularly if chiral centers are ambiguous via NMR .

Q. What safety protocols should be followed when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • First aid : Immediate flushing with water for skin/eye exposure (15+ minutes) and medical consultation for inhalation incidents .

Advanced Research Questions

Q. How can researchers address challenges in enantiomer separation during synthesis?

  • Chiral chromatography : Employ chiral stationary phases (e.g., cellulose- or amylose-based columns) with hexane/isopropanol mobile phases .
  • Kinetic resolution : Utilize enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Q. What strategies are used to evaluate its interaction with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (Ka/Kd) to receptors like chemokine receptors, leveraging its carbamate and diol motifs .
  • Molecular docking : Simulate binding modes using software (e.g., AutoDock Vina) to predict affinity for targets implicated in inflammation or neurodegeneration .

Q. How should discrepancies in reported synthetic yields be investigated?

  • Reaction optimization : Screen temperature, catalyst loading (e.g., Pd/C for hydrogenation), and protecting group strategies (e.g., tert-butoxycarbonyl (Boc) stability under acidic conditions) .
  • Analytical validation : Cross-check purity via orthogonal methods (e.g., NMR, LC/MS, and polarimetry) to rule out impurities skewing yield calculations .

Q. Can computational models predict its stability under varying pH and temperature conditions?

  • DFT calculations : Model hydrolysis pathways of the Boc group at different pH levels (e.g., accelerated degradation under acidic or basic conditions) .
  • Accelerated stability studies : Incubate the compound at 40°C/75% RH and monitor degradation products via LC/MS to identify vulnerable functional groups .

Q. What methods resolve contradictions in biological activity data across studies?

  • Dose-response assays : Re-evaluate IC50/EC50 values using standardized cell lines (e.g., HEK293 for receptor studies) to control for variability .
  • Metabolic profiling : Use hepatic microsomes to assess stability and identify metabolites that may influence observed activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.